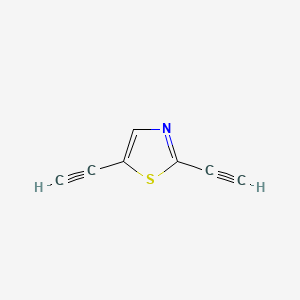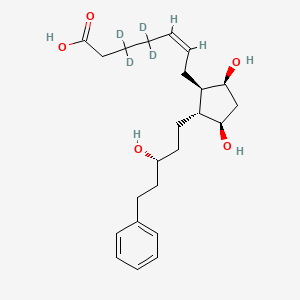
拉坦前列素(游离酸)-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Latanoprost (free acid)-d4 is a deuterated analog of latanoprost, a synthetic prostaglandin F2α analog. It is primarily used in the treatment of open-angle glaucoma and ocular hypertension by reducing intraocular pressure. The deuterated form, Latanoprost (free acid)-d4, is often used in scientific research to study the pharmacokinetics and metabolic pathways of latanoprost due to its stability and resistance to metabolic degradation .
科学研究应用
Latanoprost (free acid)-d4 has a wide range of applications in scientific research:
Chemistry: Used to study the stability and reactivity of deuterated compounds.
Biology: Employed in metabolic studies to understand the pathways and mechanisms of latanoprost metabolism.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug interactions.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
作用机制
Latanoprost (free acid)-d4 exerts its effects by acting as a selective agonist of the prostaglandin F2α receptor. This interaction increases the outflow of aqueous humor from the eye, thereby reducing intraocular pressure. The molecular targets include the prostaglandin F2α receptors in the ciliary muscle and trabecular meshwork, leading to increased uveoscleral outflow .
Similar Compounds:
Bimatoprost: Another prostaglandin analog used to treat glaucoma, but with different pharmacokinetic properties.
Travoprost: Similar in function but differs in its chemical structure and receptor affinity.
Tafluprost: A prostaglandin analog with a unique side chain that provides different pharmacological effects.
Uniqueness of Latanoprost (free acid)-d4: Latanoprost (free acid)-d4 is unique due to its deuterated nature, which provides enhanced stability and resistance to metabolic degradation. This makes it a valuable tool in pharmacokinetic studies and in the development of new therapeutic agents .
安全和危害
未来方向
生化分析
Biochemical Properties
Latanoprost (free acid)-d4 interacts with the prostaglandin receptors in the dermal papilla and the outer root sheath cells . It acts as a selective F prostanoid (FP) receptor agonist . The primary mode of action is the increased uveoscleral outflow of aqueous humor .
Cellular Effects
Latanoprost (free acid)-d4 has been shown to have effects on various types of cells. It exhibits hypertrichotic adverse effects on eyelash hair follicles . It stimulates telogen follicles to enter early into anagen, prolongs anagen, decreases the duration of telogen, increases dermal papilla size, and enhances melanin production . This results in longer, thicker, and darker eyelashes, an overall effect named hypertrichosis .
Molecular Mechanism
The molecular mechanism of Latanoprost (free acid)-d4 involves its binding interactions with biomolecules and changes in gene expression. It acts as a selective F prostanoid (FP) receptor agonist . The primary mode of action is the increased uveoscleral outflow of aqueous humor . It increases the sclera’s permeability to aqueous humor, thus lowering intraocular pressure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Latanoprost (free acid)-d4 have been observed over time. A study found that at 24 weeks at the Latanoprost-treated site, the density was significantly higher than baseline and placebo .
Dosage Effects in Animal Models
In animal models, the effects of Latanoprost (free acid)-d4 vary with different dosages. A study found that the effects of latanoprost on bald scalp of primate model of human androgenic alopecia macaques, suggested to be dose-dependent .
Metabolic Pathways
Latanoprost (free acid)-d4 is involved in the metabolic pathway of prostaglandin synthesis. It is an esterified prodrug of PGF 2α that is activated to the free acid in the cornea and then is fully hydrolyzed into the active Latanoprost acid .
Transport and Distribution
It is known that it is activated to the free acid in the cornea and then is fully hydrolyzed into the active Latanoprost acid .
Subcellular Localization
It is known that it interacts with the prostaglandin receptors in the dermal papilla and the outer root sheath cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Latanoprost (free acid)-d4 involves the deuteration of latanoprost at specific positions. The process typically starts with the preparation of the latanoprost precursor, followed by selective deuteration using deuterated reagents. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of Latanoprost (free acid)-d4 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques is common to separate and purify the deuterated compound from its non-deuterated counterparts .
化学反应分析
Types of Reactions: Latanoprost (free acid)-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Latanoprost (free acid)-d4, which are often studied for their pharmacological properties .
属性
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1-/t18-,19+,20+,21-,22+/m0/s1/i2D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPFPERDNWXAGS-GPPKKVIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


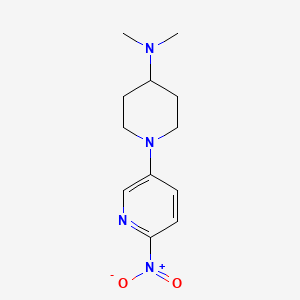
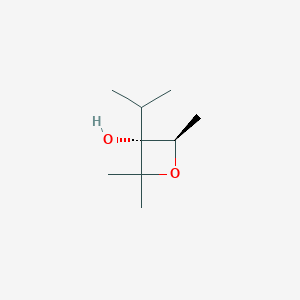
![Pyrido[2,3-e][1,4]oxazepine](/img/structure/B569830.png)
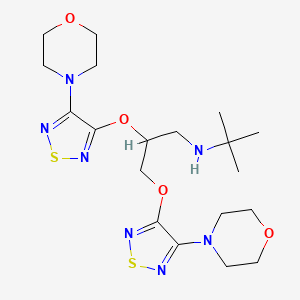
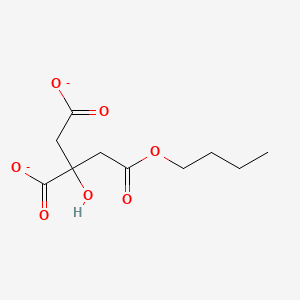
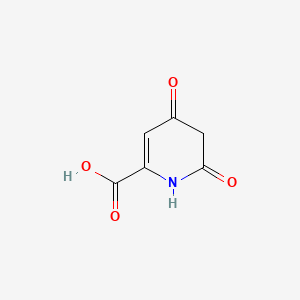
![4,5-Dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B569848.png)
